Potassium 4-(2,4-dichlorophenoxy)butyrate
Overview
Description
Potassium 4-(2,4-dichlorophenoxy)butyrate is a chemical compound with the molecular formula C10H9Cl2KO3. It is commonly used as a herbicide and plant growth regulator. This compound is known for its effectiveness in controlling broadleaf weeds in various agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-(2,4-dichlorophenoxy)butyrate can be synthesized through the reaction of 2,4-dichlorophenoxybutyric acid with potassium hydroxide. The reaction typically involves dissolving 2,4-dichlorophenoxybutyric acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(2,4-dichlorophenoxy)butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorophenoxybutyric acid.
Reduction: Formation of 2,4-dichlorophenoxybutanol.
Substitution: Formation of various substituted phenoxybutyrates depending on the nucleophile used.
Scientific Research Applications
Potassium 4-(2,4-dichlorophenoxy)butyrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant physiology and growth regulation.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological research.
Industry: Utilized in the formulation of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of potassium 4-(2,4-dichlorophenoxy)butyrate involves its interaction with plant hormone pathways. It mimics the action of natural auxins, which are plant hormones that regulate growth and development. By binding to auxin receptors, it disrupts normal plant growth processes, leading to the inhibition of weed growth .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar structural features.
Mecoprop: A phenoxy herbicide used for broadleaf weed control.
Uniqueness
Potassium 4-(2,4-dichlorophenoxy)butyrate is unique due to its specific molecular structure, which allows it to be highly effective as a herbicide and plant growth regulator. Its potassium salt form enhances its solubility and ease of application in agricultural settings .
Properties
IUPAC Name |
potassium;4-(2,4-dichlorophenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3.K/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;/h3-4,6H,1-2,5H2,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBJKRRJBCSNLE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2KO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94-82-6 (Parent) | |
Record name | 2,4-DB-potassium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50941237 | |
Record name | Potassium 4-(2,4-dichlorophenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19480-40-1 | |
Record name | 2,4-DB-potassium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 4-(2,4-dichlorophenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-(2,4-dichlorophenoxy)butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DB-POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYB465J2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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